Disodium 1,5-naphthalenedisulfonate

Catalog No.
S703736
CAS No.
1655-29-4
M.F
C10H8NaO6S2
M. Wt
311.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disodium 1,5-naphthalenedisulfonate

CAS Number

1655-29-4

Product Name

Disodium 1,5-naphthalenedisulfonate

IUPAC Name

disodium;naphthalene-1,5-disulfonate

Molecular Formula

C10H8NaO6S2

Molecular Weight

311.3 g/mol

InChI

InChI=1S/C10H8O6S2.Na/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;/h1-6H,(H,11,12,13)(H,14,15,16);

InChI Key

TZULFQJPQZXEQZ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O.[Na]

Viral Detection:

  • Disodium 1,5-naphthalenedisulfonate has emerged as a component in certain protocols for detecting the SARS-CoV-2 virus, responsible for COVID-19. Its role lies in disrupting viral envelopes, facilitating the release of viral RNA for subsequent detection methods like real-time PCR (Polymerase Chain Reaction) [].

Biochemical Research:

  • Due to its negatively charged sulfonate groups, disodium 1,5-naphthalenedisulfonate can act as a dispersing agent for certain negatively charged biomolecules like DNA and RNA, preventing aggregation and facilitating their manipulation in various biochemical experiments [].

Material Science:

  • Research has explored the use of disodium 1,5-naphthalenedisulfonate in the synthesis of specific nanomaterials. For instance, it can be used as a capping agent during the synthesis of gold nanoparticles, influencing their size and stability [].

Environmental Monitoring:

  • Disodium 1,5-naphthalenedisulfonate finds application in certain environmental monitoring protocols. It can be used for the complexation and subsequent detection of heavy metal ions in environmental samples, aiding in pollution assessment [].

Other Applications:

  • Disodium 1,5-naphthalenedisulfonate finds use in various other scientific research areas, including protein purification, dye synthesis, and as a component in certain biological buffers [].

Disodium 1,5-naphthalenedisulfonate is a chemical compound with the molecular formula C10H6Na2O6S2C_{10}H_{6}Na_{2}O_{6}S_{2} and a CAS number of 1655-29-4. It appears as a beige hygroscopic powder that is soluble in water. This compound is derived from naphthalene and features two sulfonate groups, which significantly enhance its solubility and reactivity compared to its parent naphthalene structure. Disodium 1,5-naphthalenedisulfonate is primarily utilized in various industrial applications due to its properties as a dispersant and surfactant .

Typical of sulfonic acids and their salts. Some notable reactions include:

  • Neutralization: The compound can react with strong acids to form the corresponding naphthalenedisulfonic acid.
  • Esterification: It can undergo esterification reactions, particularly with alcohols, to form esters.
  • Substitution Reactions: The sulfonate groups can be substituted with other functional groups under appropriate conditions, allowing for the synthesis of various derivatives.

These reactions highlight its versatility in organic synthesis and material science .

Disodium 1,5-naphthalenedisulfonate can be synthesized through several methods:

  • Sulfonation of Naphthalene: The primary method involves the sulfonation of naphthalene using sulfuric acid or oleum, followed by neutralization with sodium hydroxide or sodium carbonate.
  • Salt Formation: The resulting naphthalenedisulfonic acid can be converted into its disodium salt by reacting it with sodium hydroxide in an aqueous medium.

These methods allow for the efficient production of disodium 1,5-naphthalenedisulfonate at scale .

Disodium 1,5-naphthalenedisulfonate has diverse applications across various industries:

  • Textile Industry: Used as a dye dispersant to improve the solubility and stability of dyes in aqueous solutions.
  • Pesticide Formulations: Serves as an inert ingredient in non-food pesticide products, enhancing their effectiveness.
  • Chemical Manufacturing: Acts as a reagent in organic synthesis and as a stabilizer for emulsions .

Interaction studies involving disodium 1,5-naphthalenedisulfonate primarily focus on its role as a surfactant and dispersant. It has been shown to interact favorably with various organic compounds, improving their solubility and stability in solutions. These interactions are critical for applications in dyeing processes and pesticide formulations where uniform distribution is essential .

Disodium 1,5-naphthalenedisulfonate shares similarities with several other sulfonated compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Disodium 2-naphthalenesulfonateC10H8Na2O6S2C_{10}H_{8}Na_{2}O_{6}S_{2}Similar structure; used as a dye dispersant
Disodium 1,6-naphthalenedisulfonateC10H8Na2O6S2C_{10}H_{8}Na_{2}O_{6}S_{2}Different sulfonation pattern; varying solubility properties
Sodium dodecylbenzenesulfonateC18H30NaO3SC_{18}H_{30}NaO_{3}SWidely used surfactant; higher hydrophobicity

Uniqueness

Disodium 1,5-naphthalenedisulfonate is unique due to its specific sulfonation pattern at the 1 and 5 positions on the naphthalene ring. This arrangement imparts distinct chemical properties that enhance its effectiveness as a dispersant compared to other similar compounds. Its application in textile and pesticide formulations further distinguishes it from other sulfonated compounds .

Physical Description

DryPowde

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

310.96599960 g/mol

Monoisotopic Mass

310.96599960 g/mol

Heavy Atom Count

19

UNII

28R71P6A5J

Related CAS

14455-34-6

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 10 of 11 companies (only ~ 9.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

1655-29-4

General Manufacturing Information

All other chemical product and preparation manufacturing
1,5-Naphthalenedisulfonic acid, sodium salt (1:2): ACTIVE

Dates

Modify: 2023-08-15

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